molecular formula C19H25NO5S B555294 L-Valine benzyl ester p-toluenesulfonate salt CAS No. 16652-76-9

L-Valine benzyl ester p-toluenesulfonate salt

Cat. No.: B555294
CAS No.: 16652-76-9
M. Wt: 207,27*172,20 g/mole
InChI Key: QWUQVUDPBXFOKF-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Valine benzyl ester p-toluenesulfonate salt (CAS 16652-76-9) is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical intermediates. Its molecular formula is C₁₉H₂₅NO₅S, with a molecular weight of 379.47 g/mol . The compound consists of L-valine esterified with benzyl alcohol, forming a carboxyl-protected derivative, and stabilized as a p-toluenesulfonate (tosylate) salt. This salt form enhances solubility in organic solvents (e.g., DMF, THF) and improves crystallinity for easier handling .

Synthesis: The compound is typically synthesized by refluxing L-valine with benzyl alcohol and p-toluenesulfonic acid in a solvent that forms an azeotrope with water (e.g., toluene). The tosylate salt precipitates upon cooling, ensuring high yield and purity .

Properties

IUPAC Name

benzyl (2S)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.C7H8O3S/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,9,11H,8,13H2,1-2H3;2-5H,1H3,(H,8,9,10)/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUQVUDPBXFOKF-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937212
Record name 4-Methylbenzene-1-sulfonic acid--benzyl valinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16652-76-9
Record name L-Valine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16652-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Benzyl-L-valine toluene-p-sulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016652769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylbenzene-1-sulfonic acid--benzyl valinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-benzyl-L-valine toluene-p-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.987
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

L-Valine benzyl ester p-toluenesulfonate salt is a derivative of the amino acid L-valine, modified to enhance its solubility and reactivity in biological systems. This compound has garnered attention for its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of antihypertensive agents. Understanding its biological activity involves examining its chemical properties, metabolic pathways, and therapeutic implications.

L-Valine benzyl ester p-toluenesulfonate is synthesized by reacting L-valine with benzyl alcohol in the presence of p-toluenesulfonic acid under azeotropic dehydration conditions. The reaction typically occurs in a solvent such as toluene, which facilitates the removal of water and drives the reaction towards product formation. The resulting compound can be crystallized from the reaction mixture, yielding a stable salt form that exhibits improved solubility characteristics compared to its parent amino acid .

Synthesis Process Overview

StepDescription
1Combine L-valine, benzyl alcohol, and p-toluenesulfonic acid in toluene.
2Heat the mixture to 100-150°C to promote azeotropic dehydration.
3Allow the reaction to proceed until water distillation ceases.
4Cool the reaction mixture and crystallize the product using diethyl ether.

Metabolism and Pharmacokinetics

L-Valine is a branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and energy production. The benzyl ester modification enhances its lipophilicity, potentially altering its absorption and distribution within biological systems. Studies indicate that L-valine and its derivatives can influence metabolic pathways, particularly those related to muscle metabolism and nitrogen balance .

Key Findings:

  • Tissue Distribution: Research has shown that L-valine's metabolic fate varies between its D- and L-enantiomers, with significant implications for tissue uptake and utilization .
  • Enzyme Interaction: L-valine has been observed to modulate enzyme activities involved in amino acid biosynthesis, particularly in microbial systems . For instance, it can inhibit acetohydroxy acid synthetase, affecting the biosynthesis of isoleucine and valine itself.

Therapeutic Applications

The p-toluenesulfonate salt form of L-valine benzyl ester has potential applications in drug development:

  • Antihypertensive Agents: Its synthesis as an intermediate for pharmaceuticals suggests utility in developing drugs aimed at managing hypertension .
  • Nutritional Supplements: As a BCAA, it may also serve as a dietary supplement for athletes or individuals seeking to enhance muscle recovery post-exercise.

Case Studies

  • Case Study on Muscle Metabolism:
    A study investigated the effects of L-valine supplementation on muscle recovery in athletes. Results indicated improved nitrogen balance and reduced muscle soreness post-exercise, highlighting its role in promoting muscle repair .
  • Pharmacological Study:
    In a pharmacokinetic study involving C-11 labeled valine derivatives, researchers tracked tissue distribution following intravenous administration. The results demonstrated differential uptake rates between D- and L-valine forms, suggesting that modifications like benzyl esterification could further influence these dynamics .

Scientific Research Applications

Pharmaceutical Development

Intermediate for Drug Synthesis
L-Valine benzyl ester p-toluenesulfonate salt serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly antihypertensives and other therapeutic agents. The compound's ability to enhance drug efficacy and stability makes it valuable in drug formulation .

Case Study: Synthesis of Antihypertensives
A notable application is its use in synthesizing antihypertensive drugs where L-valine derivatives are crucial. The preparation process involves reacting L-valine with benzyl alcohol in the presence of p-toluenesulfonic acid under controlled conditions, allowing for high yields of the desired product .

Biochemical Research

Protein Synthesis and Metabolism Studies
This compound is extensively used in biochemical research focusing on amino acid behavior within biological systems. It aids in understanding protein synthesis and metabolism, thereby contributing to advancements in nutritional science and metabolic engineering .

Table 1: Applications in Biochemical Research

Application AreaDescription
Protein SynthesisModifies amino acids for tailored protein production
Metabolic StudiesInvestigates amino acid metabolism in organisms

Biotechnology

Peptide-Based Drug Formulation
In biotechnology, this compound is utilized to formulate peptide-based drugs. Its properties enhance solubility and bioavailability, making it easier to develop effective treatments for various diseases .

Case Study: Enhancing Drug Delivery Systems
Research indicates that incorporating L-valine derivatives can significantly improve the delivery efficiency of peptide drugs, leading to better therapeutic outcomes .

Cosmetic Industry

Skincare Formulations
The compound is also explored in cosmetic chemistry for its moisturizing properties. It can be incorporated into skincare products to enhance skin hydration and texture, making it a valuable ingredient in cosmetic formulations .

Food Industry

Flavor Enhancement and Nutritional Supplementation
In the food industry, this compound is used as a flavor enhancer, particularly in protein-rich foods. Its addition improves taste profiles while also serving as a nutritional supplement by enhancing amino acid profiles .

Agrochemicals

Fertilizers and Pesticides
The compound finds applications in formulating agrochemicals, where it enhances the bioavailability of nutrients to plants. This application is crucial for improving agricultural productivity and sustainability .

Comparison with Similar Compounds

The following table and analysis compare L-valine benzyl ester p-toluenesulfonate salt with structurally or functionally related compounds.

Table 1: Key Properties of L-Valine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Ester Group Counterion Key Applications
L-Valine benzyl ester p-toluenesulfonate 16652-76-9 C₁₉H₂₅NO₅S 379.47 Benzyl Tosylate Peptide synthesis, valsartan intermediates
L-Valine benzyl ester hydrochloride 2462-34-2 C₁₂H₁₈ClNO₂ 243.73 Benzyl Hydrochloride Peptide synthesis, chiral intermediates
L-Valine allyl ester p-toluenesulfonate - C₁₆H₂₃NO₅S 349.43 Allyl Tosylate Peptide synthesis (mild deprotection)
D-Valine benzyl ester p-toluenesulfonate 17662-84-9 C₁₉H₂₅NO₅S 379.47 Benzyl Tosylate Synthesis of D-configured peptides
L-Valine ethyl ester hydrochloride 56-45-1 C₇H₁₆ClNO₂ 181.66 Ethyl Hydrochloride Solubility enhancement in APIs
L-Tyrosine benzyl ester p-toluenesulfonate 53587-11-4 C₂₃H₂₅NO₆S 467.51 Benzyl Tosylate Tyrosine-containing peptide synthesis

Structural and Functional Comparisons

Counterion Impact: Tosylate vs. Hydrochloride
  • Solubility : Tosylate salts (e.g., L-valine benzyl ester p-toluenesulfonate) exhibit superior solubility in polar aprotic solvents (DMF, THF) compared to hydrochlorides, which are more hygroscopic and suited for aqueous environments .
  • Stability : Tosylate derivatives form stable crystalline solids, simplifying storage and handling. Hydrochlorides (e.g., L-valine benzyl ester HCl) may require desiccants to prevent moisture absorption .
Ester Group Variations
  • Benzyl vs. Allyl Esters: Deprotection: Benzyl esters require hydrogenolysis (H₂/Pd) or strong acids (HBr/AcOH), whereas allyl esters (e.g., L-valine allyl ester tosylate) are cleaved under milder conditions (Pd⁰ catalysts) . Cost: Allyl ester derivatives are priced lower (e.g., $57/1g vs. ~€547/100g for benzyl tosylate ), but benzyl esters dominate in large-scale pharmaceutical synthesis due to established protocols .
  • Benzyl vs. Ethyl/Methyl Esters :

    • Smaller esters (ethyl, methyl) reduce steric hindrance, facilitating coupling in peptide chains. However, they offer less protection stability, limiting their use in multi-step syntheses .
Enantiomeric Forms
  • L- vs. D-Valine Derivatives: D-valine benzyl ester tosylate (CAS 17662-84-9) shares identical physical properties with its L-form but is used to synthesize peptides with D-amino acids, which resist enzymatic degradation in drug formulations .
Amino Acid Side-Chain Modifications
  • L-Tyrosine Benzyl Ester Tosylate: The phenolic –OH group in tyrosine introduces additional reactivity (e.g., phosphorylation sites) but requires orthogonal protection strategies compared to valine’s non-reactive isopropyl group .

Market and Regulatory Considerations

  • Purity Standards : L-valine benzyl ester p-toluenesulfonate is typically supplied at ≥95% purity (HPLC) for pharmaceutical use, with strict controls on residual solvents (<5.0%) and water (<5.0 wt.%) .
  • Safety : Classified as WGK 1 (low water hazard), whereas hydrochlorides may have higher toxicity profiles due to chloride ion release .
  • Market Demand: The global market for L-valine benzyl ester tosylate is driven by its role in valsartan production, with major suppliers in Europe, Asia, and North America .

Preparation Methods

Early Benzene-Based Protocols

Initial synthesis, documented in J. Org. Chem. (1957), involved refluxing L-valine with benzyl alcohol and p-toluenesulfonic acid in benzene. Water removal via azeotropic distillation drove the reaction, followed by dilution with diethyl ether to precipitate the product. However, benzene’s carcinogenicity necessitated solvent alternatives.

Limitations of Historical Approaches

  • Toxicity : Benzene exposure risks limited industrial adoption.

  • Yield Variability : Crystallization in ether often led to inconsistent yields (60–75%).

  • Scalability Challenges : Manual cooling and filtration hindered large-scale production.

Modern Industrial Synthesis Protocols

Solvent Selection: Toluene as a Safer Alternative

Patents EP0985658B1 and EP0985658A1 established toluene as the preferred solvent due to its non-carcinogenic profile and compatibility with azeotropic dehydration.

Key Advantages of Toluene:

  • Safety : Eliminates benzene-related health risks.

  • Crystallization Efficiency : Facilitates high-purity crystal formation without additional antisolvents.

Reaction Conditions and Stoichiometry

Standard Protocol (Patent Example):

ComponentQuantity (per 100 g L-Valine)Role
L-Valine100 gSubstrate
Benzyl Alcohol278–492 g (1.5–5 mol equiv)Esterifying Agent
p-Toluenesulfonic Acid1.1–1.2 mol equivCatalyst/Counterion Source
Toluene500–2,000 mLSolvent/Dehydration Medium

Procedure:

  • Mixing : Combine reagents in toluene under inert atmosphere.

  • Heating : Reflux at 100–150°C until water distillation ceases (~5 hours).

  • Cooling : Gradual cooling to 60–90°C followed by seed crystal inoculation.

  • Crystallization : Cool to 0–10°C at 3–15°C/h to precipitate product.

Yield : 85–90% (isolated via vacuum filtration and toluene wash).

Optimization of Reaction Conditions

Temperature Control

  • Reflux Temperature : Maintaining 120–122°C ensures complete dehydration without side reactions.

  • Cooling Rate : Slow cooling (3–15°C/h) prevents crystal agglomeration and vessel fouling.

Seed Crystal Inoculation

Introducing seed crystals at 60–90°C nucleates uniform crystal growth, improving yield and reproducibility.

Solvent Ratios and Additives

  • Toluene Volume : 500–2,000 mL per 100 g L-valine balances solubility and filtration efficiency.

  • Co-Solvents : Adding heptane (200–500 mL) reduces product solubility, enhancing yield by 5–8%.

Crystallization and Isolation Techniques

Controlled Crystallization

Post-reaction, the mixture is cooled to 5°C, with optimal crystal formation achieved via:

  • Stirring Rate : 200–300 rpm to prevent sedimentation.

  • Antisolvent Addition : Heptane or hexane (20–30% v/v) precipitates residual product.

Filtration and Drying

  • Filtration : Buchner funnel with toluene-washed filter paper.

  • Drying : 24–48 hours under vacuum at 40°C to residual moisture <0.5%.

Comparative Analysis of Methodologies

ParameterTraditional (Benzene)Modern (Toluene)
Solvent Toxicity High (Carcinogenic)Low
Yield 60–75%85–90%
Crystallization Time 12–24 hours6–8 hours
Scalability LimitedIndustrial-Friendly

Q & A

Q. What synthetic methods are recommended for preparing L-valine benzyl ester p-toluenesulfonate salt while avoiding banned solvents?

The esterification of L-valine with benzyl alcohol in the presence of p-toluenesulfonic acid is a common method. However, traditional protocols often use hazardous solvents like benzene or carbon tetrachloride. A safer approach involves substituting these with solvents that form azeotropes with water (e.g., toluene or cyclohexane) to facilitate water removal during reflux. The product crystallizes as the p-toluenesulfonate salt, ensuring stability and ease of isolation .

Q. Which analytical techniques are suitable for assessing the purity of this compound?

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard methods. HPLC is preferred for quantifying impurities (e.g., residual solvents or related substances), while TLC provides rapid qualitative assessment. Gas chromatography (GC) can also detect volatile impurities. Ensure compliance with purity criteria: ≤10% related substances (TLC) and ≤5.0% residual solvents .

Q. What is the role of p-toluenesulfonic acid in the synthesis of this compound?

p-Toluenesulfonic acid serves dual roles: it catalyzes the esterification reaction between L-valine and benzyl alcohol and stabilizes the resulting ester as a crystalline salt. The acid facilitates protonation of the amino group, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by benzyl alcohol .

Q. How should this compound be stored to maintain stability?

Store the compound in airtight containers at 2–8°C, protected from moisture and light. Limited shelf life is typical; monitor the expiration date provided on the label. For long-term stability, consider lyophilization or storage under inert gas (e.g., argon) to prevent hydrolysis or oxidation .

Advanced Questions

Q. How can enantiomeric excess (ee) be determined for this compound, given its use in chiral synthesis?

Enantiomeric purity is critical for applications in asymmetric synthesis. Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) or polarimetric analysis. Compare the optical rotation ([α]D) of the sample with literature values for pure enantiomers. Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can also resolve enantiomers .

Q. How can discrepancies in purity assessments between TLC and HPLC be resolved?

TLC may underestimate impurities due to low sensitivity, while HPLC provides quantitative data. Cross-validate results using complementary techniques:

  • Perform mass spectrometry (MS) to identify unknown peaks in HPLC.
  • Use Karl Fischer titration to quantify water content, which TLC cannot detect.
  • Reconcile data by prioritizing HPLC for regulatory compliance and TLC for rapid screening .

Q. What are the applications of this compound in peptide synthesis and asymmetric catalysis?

As a C-protected amino acid derivative, it serves as a chiral building block in solid-phase peptide synthesis (SPPS). The benzyl ester group is cleavable under mild hydrogenolysis conditions. In asymmetric catalysis, it is used to construct non-peptide chiral molecules, such as azetidinones and piperazine-2,5-diones, leveraging its enantiopure α-carbon .

Q. What mechanistic insights explain the esterification reaction’s dependence on solvent choice?

Solvents that form azeotropes with water (e.g., toluene) shift the equilibrium toward ester formation by removing water. The dielectric constant of the solvent influences protonation efficiency: polar aprotic solvents enhance p-toluenesulfonic acid’s catalytic activity. Computational studies (DFT) suggest that solvent polarity affects transition-state stabilization during nucleophilic attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Valine benzyl ester p-toluenesulfonate salt
Reactant of Route 2
Reactant of Route 2
L-Valine benzyl ester p-toluenesulfonate salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.